1-(4-Amino-1H-pyrazol-5-yl)ethanone

Description

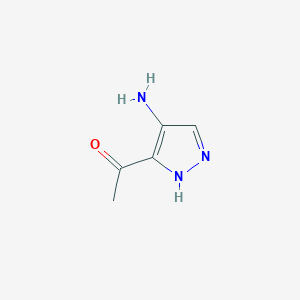

1-(4-Amino-1H-pyrazol-5-yl)ethanone is a pyrazole derivative featuring an amino group at the 4-position and an acetyl (ethanone) substituent at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a key intermediate in medicinal chemistry for synthesizing more complex heterocyclic systems .

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-(4-amino-1H-pyrazol-5-yl)ethanone |

InChI |

InChI=1S/C5H7N3O/c1-3(9)5-4(6)2-7-8-5/h2H,6H2,1H3,(H,7,8) |

InChI Key |

DWIYZNVXGMXDPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=NN1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1H-pyrazol-5-yl)ethanone typically involves the reaction of 4-amino-1H-pyrazole with acetyl chloride or acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

1-(4-Amino-1H-pyrazol-5-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Amino-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-ethanone

- Molecular Formula : C₁₈H₁₇ClN₂O₂

- Structural Features : A dihydropyrazoline core with 4-chlorophenyl and 4-methoxyphenyl substituents.

- Biological Activity : Exhibits antibacterial, antifungal, and analgesic activities due to the electron-withdrawing chloro and electron-donating methoxy groups, which modulate reactivity and target binding .

- Synthesis : Prepared via cyclocondensation of chalcone derivatives with hydrazine hydrate, followed by acetylation .

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone

- Molecular Formula : C₁₇H₁₅N₃O₂

- Structural Features: A pyrazole ring with 5-amino and 1-phenyl groups, coupled to a 4-methoxybenzoyl moiety.

- The amino group facilitates intermolecular interactions in biological systems .

- Applications : Used in drug discovery for targeting enzymes like DHFR (dihydrofolate reductase) due to its structural mimicry of folate .

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

- Molecular Formula : C₆H₈N₂OS

- Structural Features: A thiazole ring substituted with methyl and acetyl groups, and an amino group.

- Comparison: Replacing pyrazole with thiazole alters electronic properties; thiazoles are more π-electron-deficient, affecting binding to metal ions or biological targets. Limited toxicological data available .

1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone

- Molecular Formula : C₇H₈N₆O₂

- Structural Features : Combines triazole and furazan (1,2,5-oxadiazole) rings, with acetyl and methyl substituents.

- Synthesis : Likely involves Huisgen cycloaddition (click chemistry) for triazole formation. The furazan ring contributes to high thermal stability and energetic properties .

1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone

- Molecular Formula : C₂₀H₂₂FN₅OS

- Structural Features : A hybrid molecule with thiazolo-pyridine and pyrazole moieties.

- Biological Relevance : Fluorine and methyl groups improve pharmacokinetic properties (e.g., metabolic stability). High molecular weight (399.48 g/mol) may limit bioavailability .

Data Table: Comparative Analysis

Research Findings and Trends

- Electronic Effects : Pyrazole derivatives (e.g., target compound) generally exhibit better hydrogen-bonding capacity than thiazoles or triazoles, enhancing interactions with biological targets .

- Synthetic Flexibility: Ethanone-containing pyrazoles are versatile intermediates; Suzuki coupling () and cyclocondensation () are common methods .

- Bioactivity Correlations : Substituted aryl groups (e.g., 4-methoxyphenyl in ) improve lipophilicity and antimicrobial potency, while fluorine () enhances metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.